molecular formula C17H16F3N3 B1363041 2-(Diethylamino)-6-phenyl-4-(trifluoromethyl)nicotinonitrile CAS No. 114084-97-8

2-(Diethylamino)-6-phenyl-4-(trifluoromethyl)nicotinonitrile

Cat. No. B1363041
M. Wt: 319.32 g/mol
InChI Key: KFYGEAREIUYUMI-UHFFFAOYSA-N
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Description

The compound is a derivative of nicotinonitrile, which is an organic compound with a pyridine ring and a nitrile group . The presence of the trifluoromethyl group and the diethylamino group suggests that it might have unique properties compared to the base nicotinonitrile compound.


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as 2-(diethylamino)-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile have been synthesized . The synthesis of such compounds often involves complex organic reactions.


Molecular Structure Analysis

The molecular structure of this compound would likely be similar to that of 2-(Trifluoromethyl)nicotinonitrile, which has a molecular formula of C7H3F3N2 .

Scientific Research Applications

Synthesis and Chemical Studies

  • 2-(Diethylamino)-6-phenyl-4-(trifluoromethyl)nicotinonitrile and its derivatives are actively studied in the field of chemical synthesis. For instance, some studies have focused on the synthesis of novel pyrido[2,3-d]pyrimidine derivatives starting from nicotinonitrile compounds, demonstrating their potential in creating new chemical structures with varying properties (Behalo, 2008).
  • Another research avenue includes the exploration of nicotinonitrile in reactions with various carbon nucleophiles. These studies provide insights into new synthetic routes and mechanisms, expanding the chemical versatility of nicotinonitrile derivatives (Al-Omran & El-Khair, 2013).

Photophysical and Material Science Applications

  • Nicotinonitrile derivatives have been investigated for their photophysical properties, with specific focus on their potential as luminescent materials. For instance, studies on nicotinonitrile derivatives like 2-methoxy-6-(4-methoxy-phenyl)-4-p-tolyl-nicotinonitrile have shown promising results in the field of light-emitting materials, providing valuable information on their absorption, fluorescence, and solvatochromic properties (Ahipa et al., 2014).

Medical and Biological Research

  • In the realm of medicinal chemistry, nicotinonitrile derivatives have been explored for their potential in treating diseases like protozoal infections. Research into compounds like 6-[5-(4-amidinophenyl)furan-2-yl]nicotinamidine has revealed significant in vitro and in vivo activity against pathogens like Trypanosoma and Plasmodium, highlighting the therapeutic potential of these compounds (Ismail et al., 2003).

Environmental and Industrial Applications

  • The use of nicotinonitrile compounds as corrosion inhibitors has been a notable area of study. Research has demonstrated the efficacy of nicotinonitrile derivatives in inhibiting corrosion of metals like steel in acidic environments, showcasing their potential in industrial applications (Singh et al., 2016).
  • Additionally, the synthesis and characterization of certain nicotinonitrile derivatives have shown their utility in the development of antimycobacterial agents, offering new avenues for treating bacterial infections like tuberculosis (Patel et al., 2014).

properties

IUPAC Name

2-(diethylamino)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N3/c1-3-23(4-2)16-13(11-21)14(17(18,19)20)10-15(22-16)12-8-6-5-7-9-12/h5-10H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFYGEAREIUYUMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C(=CC(=N1)C2=CC=CC=C2)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30363115
Record name 4N-332S
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Diethylamino)-6-phenyl-4-(trifluoromethyl)nicotinonitrile

CAS RN

114084-97-8
Record name 2-(Diethylamino)-6-phenyl-4-(trifluoromethyl)-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114084-97-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4N-332S
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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